molecular formula C16H9ClN4O B2641259 (E)-2-(6-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-3-(pyridin-3-yl)acrylonitrile CAS No. 328036-10-8

(E)-2-(6-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-3-(pyridin-3-yl)acrylonitrile

Cat. No. B2641259
CAS RN: 328036-10-8
M. Wt: 308.73
InChI Key: UYUMAZCCXMGWKV-IZZDOVSWSA-N
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Description

(E)-2-(6-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-3-(pyridin-3-yl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'compound 1' in scientific literature.

Scientific Research Applications

Antibacterial and Anticancer Properties

Research indicates that compounds related to "(E)-2-(6-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-3-(pyridin-3-yl)acrylonitrile" demonstrate promising antibacterial and anticancer activities. For example, derivatives of 2-chloro-3-hetarylquinolines have been synthesized and tested for their effectiveness against bacterial strains and cancer cell lines. Some derivatives exhibited potent antibacterial activity against Staphylococcus aureus, as well as significant anticancer properties, showcasing broad activity against various tumor cell lines S. Bondock & Hanaa Gieman, 2015.

Chemical Synthesis and Material Science

The compound and its analogs serve as key intermediates in the synthesis of more complex heterocyclic compounds. They are utilized in reactions such as Diels-Alder reactions, cyclocondensation, and Michael addition, leading to the formation of novel pyridone, coumarin, and isoquinoline derivatives. These reactions and the resulting compounds have implications for further development in material science and organic synthesis, offering new pathways for the construction of complex molecules Peter R. Carly et al., 1996.

Mechanistic Insights in Organic Chemistry

The study and application of this compound provide valuable mechanistic insights into the chemoselectivity and reactivity of heterocyclic synthesis. These insights are crucial for the development of new synthetic methodologies, which can be applied to produce a wide range of functional materials and biologically active molecules T. M. A. Elmaati, 2004.

properties

IUPAC Name

(E)-2-(6-chloro-4-oxo-3H-quinazolin-2-yl)-3-pyridin-3-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN4O/c17-12-3-4-14-13(7-12)16(22)21-15(20-14)11(8-18)6-10-2-1-5-19-9-10/h1-7,9H,(H,20,21,22)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUMAZCCXMGWKV-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=C(C#N)C2=NC3=C(C=C(C=C3)Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C(\C#N)/C2=NC3=C(C=C(C=C3)Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(6-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-3-(pyridin-3-yl)acrylonitrile

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